molecular formula C₆H₈N₂S B047704 4-Methyl-2-(methylthio)pyrimidine CAS No. 14001-63-9

4-Methyl-2-(methylthio)pyrimidine

Cat. No. B047704
CAS RN: 14001-63-9
M. Wt: 140.21 g/mol
InChI Key: UCERVHYBSTYCQS-UHFFFAOYSA-N
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Description

4-Methyl-2-(methylthio)pyrimidine is a compound with potential applications in various fields, including materials science and pharmacology. It serves as a precursor for the synthesis of more complex molecules, such as herbicides, pharmaceuticals, and nonlinear optical materials. The compound's chemical structure allows for diverse reactivity and property modulation, making it a subject of interest for synthetic chemists and materials scientists alike.

Synthesis Analysis

The synthesis of 4-Methyl-2-(methylthio)pyrimidine and its derivatives involves multiple steps, including methylation, chlorination, and nucleophilic substitution reactions. One method described for synthesizing a related compound, 2-methylthio-4,6-difluoride pyrimidine, involves reactions starting from sulfocarbamidediethyl malonate through to dimethyl sulphate and phosphorus oxychloride, highlighting the compound's complex synthetic routes and the factors influencing these reactions for optimal yields and purities (Xiong Li-li, 2007).

Molecular Structure Analysis

The molecular and electronic structures of derivatives of 4-Methyl-2-(methylthio)pyrimidine have been studied using spectroscopic techniques and quantum chemical calculations. For instance, 4,6-dichloro-2-(methylsulfonyl)pyrimidine, synthesized from 4-Methyl-2-(methylthio)pyrimidine, was analyzed through SCXRD, FT-Raman, FT-IR, and NMR spectroscopy. These studies provide insights into the compound's solid-state crystal structure and electronic properties, revealing interactions such as C-H⋯O and π···π interactions (P. Krishna Murthy et al., 2019).

Chemical Reactions and Properties

4-Methyl-2-(methylthio)pyrimidine undergoes various chemical reactions, including cyclization and nucleophilic substitution, to form structurally diverse compounds. These reactions have been explored for the synthesis of novel compounds with potential biological activities and as intermediates in the production of anticancer drugs. The reactivity and properties of these compounds are influenced by the presence of the methylthio group and the pyrimidine core, contributing to their utility in medicinal chemistry and material science applications.

Physical Properties Analysis

The physical properties of 4-Methyl-2-(methylthio)pyrimidine derivatives, such as melting temperatures, UV, fluorescence, and circular dichroism spectra, have been studied. These properties are crucial for understanding the compound's behavior in various environments and its suitability for specific applications. For example, oligonucleotides containing derivatives of 4-Methyl-2-(methylthio)pyrimidine have been examined for their reactivity and physical properties, providing insights into their stability and potential uses in biochemical research (B. Connolly & P. Newman, 1989).

Chemical Properties Analysis

The chemical properties of 4-Methyl-2-(methylthio)pyrimidine, including its reactivity patterns, stability, and sensitivity towards various processes, have been investigated through theoretical studies and experimental approaches. These studies help in understanding the compound's behavior in chemical reactions and its potential applications in synthesis and material development. For instance, the electrochemical oxidation of derivatives of 4-Methyl-2-(methylthio)pyrimidine has been explored, yielding valuable insights into their redox properties and the formation of disulfides (F. Freeman et al., 2008).

Scientific Research Applications

  • Infrared and Raman Spectroscopies Studies : This compound is used in studying IR and Raman spectroscopies of amino, methylamino, and dimethylamino dichloro 5-methylthio pyrimidines and their derivatives (Gauther & Lebas, 1980).

  • Preparation of Butylaminopyrimidines : It serves as a precursor for preparing n- and t-butyl-aminopyrimidines, which have applications in scientific research (Brown & Forster, 1966).

  • Probe for Binding Studies : This compound is useful as a probe for binding studies, particularly in isolating high-affinity cytokinin-binding proteins and identifying binding sites on ribosomes of tobacco callus cells (Hamaguchi, Iwamura & Fujita, 1985).

  • Molecular Structure Study : It is employed in the study of the molecular structure of compounds and their salts (Shagidullin et al., 2011).

  • Synthesis of 2'-Deoxytubercidins : 4-Methyl-2-(methylthio)pyrimidine is used in synthesizing 2'-deoxytubercidins and their derivatives, which have potential biological activities (Cottam et al., 1985).

  • Potential Therapeutic Applications : Derivatives like 4-(phenylamino)thieno[3,2-i/jpyrimidine have therapeutic potential in treating psychosis, memory impairment, and drug abuse (Song, 2007).

  • Antiemetic Agent Development : It has been utilized in developing powerful antiemetic agents, particularly in the synthesis of 2-methylamino-4-(N-methylpiperazino)-5-methylthio-6-chloropyrimidine and 2-isopropylamine derivatives (Mattioda et al., 1975).

  • Anticancer and Anti-inflammatory Activities : Certain derivatives, such as 4-(1-methyl-1H-indol-3-yl)-6-(methylthio) pyrimidine-5-carbonitriles, exhibit anticancer and anti-inflammatory properties, expanding their therapeutic domain (Bhale et al., 2022).

  • Palladium-Catalyzed Sonogashira Reactions : The synthesis of 4-(3-arylprop-2-ynyloxy)-6-methyl-2-(methylthio)pyrimidines using palladium-catalyzed Sonogashira reactions offers valuable research applications (Rezaeimanesh, Bakherad & Nasr‐Isfahani, 2019).

  • In Vitro Antitumor Properties : It has demonstrated potential in vitro antitumor properties (Grigoryan et al., 2012).

  • Antiviral Activity : This compound has been synthesized into various compounds with antiviral activity (Saxena et al., 1988).

  • Mass Spectrometric Studies : The complex fragmentation behavior of 2,4-substituted thieno[3,2-d]pyrimidines under positive ion electrospray ionization collision-induced dissociation mass spectrometry provides valuable information about substituent properties and gas-phase reactions in mass spectrometric studies (Guo et al., 2020).

Safety And Hazards

“4-Methyl-2-(methylthio)pyrimidine” is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation and serious eye irritation . The safety data sheet recommends wearing personal protective equipment, ensuring adequate ventilation, and avoiding getting the substance in eyes, on skin, or on clothing .

Future Directions

While the specific future directions for “4-Methyl-2-(methylthio)pyrimidine” are not explicitly mentioned in the search results, pyrimidine derivatives are being studied for their potential pharmacological effects . This suggests that “4-Methyl-2-(methylthio)pyrimidine” could also be a subject of future research in this area.

Relevant Papers

Several papers were found during the search that discuss “4-Methyl-2-(methylthio)pyrimidine” and its properties . These papers provide more detailed information about the compound and its uses.

properties

IUPAC Name

4-methyl-2-methylsulfanylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2S/c1-5-3-4-7-6(8-5)9-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCERVHYBSTYCQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50356302
Record name 4-Methyl-2-(methylsulfanyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50356302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-2-(methylthio)pyrimidine

CAS RN

14001-63-9
Record name 4-Methyl-2-(methylthio)pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14001-63-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methyl-2-(methylsulfanyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50356302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of NaOH (7.46 g, 186.4 mmol) in water (120 mL), 4-methylpyrimidine-2-thiol hydrochloride (13.78 g, 84.7 mmol) was added and subsequently iodomethane (13.23 g, 93.2 mmol) was added dropwise under argon atmosphere. It was stirred at room temperature for 2 h. It was extracted with CH2Cl2 (×2). The organic phase was dried over Na2SO4 and concentrated to dryness. The crude product obtained was purified by chromatography on silica gel using hexane-EtOAc mixtures of increasing polarity as eluent, to afford 10.26 g of the desired compound (yield: 86%).
Name
Quantity
7.46 g
Type
reactant
Reaction Step One
Quantity
13.78 g
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
13.23 g
Type
reactant
Reaction Step Two
Yield
86%

Synthesis routes and methods II

Procedure details

To 2-mercapto-4-methylpyrimidine·HCl (50.0 g, 0.307 mole) in toluene (750 mL), under argon, was added diisopropylethylamine (80.0 mL, 0.461 mole) followed by N,N-dimethylformamide dimethyl acetal (100 mL) and the mixture heated to reflux for 4 hours. Upon cooling, the reaction was concentrated in vacuo to an oil, dissolved in ether (400 mL), and washed with water (2×50 mL). The organic extract was dried over anhydrous sodium sulfate, filtered and concentrated to an oil which was vacuum distilled to give 2-methylthio-4-methylpyrimidine (36.4 g) as an oil.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step One
Quantity
750 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

2-Mercapto-4-methylpyrimidine hydrochloride (100 g, 617 mmol), dimethylformamide dimethylacetal (100 mL, 754 mmol), diisopropylethylamine (161 mL, 926 mmol) and toluene (200 mL) were combined under argon. The resulting solution was heated to reflux for 4 h. The solvent was removed in vacuo and water and sodium bisulfate were added. The resulting mixture was extracted with ether (3×100 mL). The combined organic extracts were washed with brine and dried over anhydrous sodium sulfate. The solvent was removed in vacuo to afford an oil. Vacuum distillation gave Compound 2 as a liquid: 70.5 g, (504 mmol, 82%)
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
161 mL
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods IV

Procedure details

A mixture of compound 4-methylpyrimidine-2-thiol (500 g, 3.05 mol), iodomethane (611 g, 4.27 mol) and K2CO3 (915 g, 6.71 mol) in THF (4 L) was stirred at room temperature for 18 h. The suspension was filtered and the solid was washed with ether (500 mL×2). The filtrate was concentrated and dried in vacuum to give compound 2 (380 g, 89.2%) as a yellow oil.
Quantity
500 g
Type
reactant
Reaction Step One
Quantity
611 g
Type
reactant
Reaction Step One
Name
Quantity
915 g
Type
reactant
Reaction Step One
Name
Quantity
4 L
Type
solvent
Reaction Step One
Yield
89.2%

Synthesis routes and methods V

Procedure details

Based on a reported procedure (Ishizumi, K.; Kojima, A.; Antoku, F. Chem Pharm Bull 1991, 39, 2288). Sodium hydroxide (92.5 g, 2.31 mol) was added to a suspension of 2-mercapto-4-methyl pyrimidine hydrochloride (150 g, 0.93 mol) in water (1.5 L). Methyl iodide (78.9 ml, 1.39 mol) was rapidly added to the clear solution (solution temp. <20° C.). After overnight stirring, diethyl ether (400 mL), the organic layer was separated and the aqueous layer was extracted with diethyl ether (4×200 ml) all organic layers were combined, washed with 5% aq. NaOH solution (100 ml), brine (200 ml, 2 times), and dried (MgSO4), concentrated in vacuo to afford 119.3 g of crude material (95% pure by NMR) which was used in the next step without purification.
Quantity
92.5 g
Type
reactant
Reaction Step One
Quantity
150 g
Type
reactant
Reaction Step One
Name
Quantity
1.5 L
Type
solvent
Reaction Step One
Quantity
78.9 mL
Type
reactant
Reaction Step Two
Yield
95%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
52
Citations
FH Zhang, H Zhang, CX Sun, PH Li… - Phosphorus, Sulfur, and …, 2023 - Taylor & Francis
A series of 1-[2-(4-methyl-2-(methylthio)pyrimidine-5-carboxamido)phenyl]ethyl-substitutedphenyl carbamates (3a–3i) were designed and synthesized, using 4-methyl-2-(methylthio)…
Number of citations: 2 www.tandfonline.com
M Arivazhagan, DA Rexalin - Spectrochimica Acta Part A: Molecular and …, 2013 - Elsevier
The FT-IR and FT-Raman vibrational spectra of 2,4-dichloro-5-nitropyrimidine (DCNP) and 4-methyl-2-(methylthio)pyrimidine (MTP) have been recorded in the range 4000–400 and …
Number of citations: 14 www.sciencedirect.com
JR Marshall, J Walker - Journal of the Chemical Society (Resumed), 1951 - pubs.rsc.org
… 4-Methyl-2-methylthiopyrimidine (I) was obtained in good yield by dechlorination of 4-chloro-6-methyl-2-methylthiopyrimidine, and gave, on hydrolysis with hydrochloric acid, the …
Number of citations: 113 pubs.rsc.org
D Feng, M Fisher, GB Liang, X Qian, C Brown… - Bioorganic & medicinal …, 2006 - Elsevier
Compounds 10a–10d and 10i are very potent inhibitors of Eimeria tenella cGMP-dependent protein kinase (0.081–0.32nM) and are very efficacious antiparasitic agents in vivo when …
Number of citations: 27 www.sciencedirect.com
C Wentrup - Helvetica Chimica Acta, 1972 - Wiley Online Library
… Thermolysis of 1 and 4 in cyclohexane gives aminopyrazine (7) and 6‐amino‐4‐methyl‐2‐methylthio‐pyrimidine (8), respectively. Tetrazolo[1,5‐a]pyrimidines (9) give only 2‐…
Number of citations: 24 onlinelibrary.wiley.com
Y Shi, S Zhang, F Wan, C Sun, L Jiang - Chinese Journal of Organic …, 2020 - sioc-journal.cn
To explore succinate dehydrogenase inhibitor with new structure, the excellent fungicide boscalid was chosen as a lead compound, and seventeen N-[2-((substitutedphenyl) amino) …
Number of citations: 9 sioc-journal.cn
S Yanhua, Z Shuai, W Fuxian… - Chinese Journal of …, 2020 - ccspublishing.org.cn
To explore succinate dehydrogenase inhibitor with new structure, the excellent fungicide boscalid was chosen as a lead compound, and seventeen N-[2-((substitutedphenyl) amino) …
Number of citations: 3 www.ccspublishing.org.cn
L Melzig, A Metzger, P Knochel - Chemistry–A European …, 2011 - Wiley Online Library
A variety of unsaturated thioethers have been subjected to cross‐coupling reactions with functionalized zinc reagents in the presence of a transition‐metal catalyst. Three different …
W Choung, BA Lorsbach, TC Sparks, JM Ruiz… - Synlett, 2008 - thieme-connect.com
The 1, 3-dipolar cycloaddition reaction of pyrimidinyl aldoxime derived nitrile oxides and alkynes delivers 4-(isoxazol-3-yl) pyrimidines. The procedures reported accommodate three …
Number of citations: 10 www.thieme-connect.com
L Strekowski, RL Wydra, L Janda… - The Journal of Organic …, 1991 - ACS Publications
Highly regioselective bromination reactions of polymethylpyrimidines Page 1 5610 J. Org. Chem. 56, 5610-5614 H3C,), 2.4 (m, Met H2CJ, 2.48 (s, (5Me)Th: H3C), 2.78 (t,Histam: HjCe), …
Number of citations: 26 pubs.acs.org

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